molecular formula C22H12ClF2N3 B6509076 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-83-0

1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509076
CAS No.: 901263-83-0
M. Wt: 391.8 g/mol
InChI Key: ATMFKEDZZGEXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structure includes a 3-chloro-4-fluorophenyl group at position 1, a phenyl group at position 3, and a fluorine atom at position 6. This compound belongs to the pyrazolo[4,3-c]quinoline class, which is pharmacologically significant due to its modular scaffold that allows for diverse substitutions, enabling optimization of bioactivity and pharmacokinetics . Pyrazoloquinolines are known for their roles as gamma-secretase inhibitors, benzodiazepine receptor ligands, and anticancer agents , positioning this compound as a candidate for therapeutic development.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF2N3/c23-18-11-15(7-8-19(18)25)28-22-16-10-14(24)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMFKEDZZGEXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a novel compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline structure. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings is believed to enhance its biological activity by modulating its interaction with biological targets.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, studies have shown that derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Table 1: Inhibitory Effects of Pyrazolo[4,3-c]quinoline Derivatives on NO Production

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2b0.5515
2c0.7012

Source: PMC6102577

The compound's structure significantly influences its activity; for example, ortho-substituted derivatives often exhibit reduced activity compared to para-substituted ones.

Anticancer Activity

Research has also indicated potential anticancer properties. In vitro studies demonstrated that certain pyrazolo[4,3-c]quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds with specific substitutions showed IC50 values in the low micromolar range against breast cancer cells.

Table 2: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
2dMCF-7 (Breast)5.5
2eHeLa (Cervical)6.0
2fA549 (Lung)7.2

Source: MDPI

The biological activities of these compounds are often attributed to their ability to interact with key enzymes and receptors involved in inflammatory and proliferative pathways. The inhibition of iNOS and COX-2 is crucial for their anti-inflammatory effects, while anticancer activities may involve apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives in a murine model of acute inflammation. Compounds demonstrated significant reductions in edema and inflammatory cytokine levels compared to controls.
  • Anticancer Efficacy : Another study investigated the effects of a selected derivative on tumor growth in vivo using xenograft models. Results indicated a marked reduction in tumor size and weight, correlating with increased apoptosis markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP Key Functional Groups Biological Activity Reference
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 3-Cl-4-F-Ph; 3: Ph; 8: F ~387.8 (estimated) ~6.1* Halogens (Cl, F), phenyl Potential gamma-secretase inhibition
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (C350-0652) 1: Ph; 3: 4-Et-Ph; 8: F 367.42 6.16 Ethyl, phenyl, F Not specified
1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 4-Cl-Ph; 3: 3-MeO-Ph; 8: F 403.84 Methoxy, Cl, F Screening hit (unspecified target)
ELND006 (gamma-secretase inhibitor) 4: Cyclopropyl; 7,8: F; 5: SO₂-CF₃-Ph 520.30 Sulfonyl, CF₃, cyclopropyl Aβ-selective inhibition
7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 1: Me; 3: Ph; 7: CF₃ ~347.3 CF₃, methyl Increased HOMO/LUMO, ionization

Notes:

  • Halogenation Effects : The target compound’s 3-chloro-4-fluorophenyl group may enhance metabolic stability and receptor binding compared to simpler phenyl or methyl substituents .
  • logP Trends : High logP values (~6.1–6.16) suggest strong lipophilicity, favoring blood-brain barrier penetration, but may limit aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.